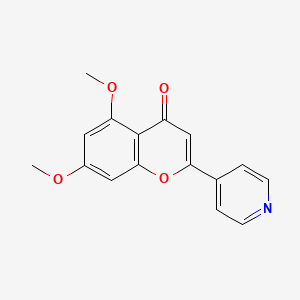

5,7-Dimethoxy-2-pyridin-4-yl-4H-chromen-4-one

Description

5,7-Dimethoxy-2-pyridin-4-yl-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a pyridine ring at the 2-position and methoxy substituents at the 5- and 7-positions of the chromene scaffold. Chromen-4-ones, also known as flavones, are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The substitution pattern of this compound—particularly the pyridine moiety—distinguishes it from naturally occurring flavones and influences its electronic, steric, and bioactive profiles.

Structure

3D Structure

Properties

CAS No. |

6344-93-0 |

|---|---|

Molecular Formula |

C16H13NO4 |

Molecular Weight |

283.28 g/mol |

IUPAC Name |

5,7-dimethoxy-2-pyridin-4-ylchromen-4-one |

InChI |

InChI=1S/C16H13NO4/c1-19-11-7-14(20-2)16-12(18)9-13(21-15(16)8-11)10-3-5-17-6-4-10/h3-9H,1-2H3 |

InChI Key |

FJOGVHKRNRHTLM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Formation of Chalcone Intermediate

The chalcone cyclization method involves condensation of 2-hydroxy-4,6-dimethoxyacetophenone with pyridine-4-carbaldehyde under basic conditions. The reaction proceeds via Claisen-Schmidt condensation to form a chalcone intermediate, followed by acid- or base-mediated cyclization to yield the chromenone core.

Procedure :

-

Condensation :

-

Cyclization :

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | KOH/EtOH, reflux | 68% |

| 2 | HSO, 0°C | 45% |

Suzuki-Miyaura Cross-Coupling Route

Halogenated Precursor Synthesis

This method employs palladium-catalyzed coupling between a halogenated chromenone and pyridin-4-ylboronic acid. The halogen (Br or I) is introduced at position 2 of the chromenone core via electrophilic substitution.

Procedure :

-

Bromination :

-

Coupling :

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NBS/DMF, 80°C | 78% |

| 2 | Pd(PPh), dioxane | 56% |

Baker-Venkataraman Rearrangement

Acylation-Cyclization Sequence

The Baker-Venkataraman method involves acylation of a protected 2-hydroxyacetophenone derivative followed by intramolecular cyclization.

Procedure :

-

Protection :

-

Acylation :

-

Cyclization :

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | TBDMSCl/DMF | 85% |

| 3 | KOH/EtOH, reflux | 38% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Chalcone Cyclization | Simple reagents, scalable | Low cyclization efficiency | 45–68% |

| Suzuki Coupling | High regioselectivity | Requires halogenated precursors | 52–78% |

| Baker-Venkataraman | Avoids harsh acids | Multi-step, low overall yield | 34–40% |

Optimization Strategies

Solvent and Catalyst Screening

Chemical Reactions Analysis

Substitution Reactions

The methoxy groups (-OCH₃) at positions 5 and 7 are susceptible to nucleophilic substitution due to their electron-donating nature. This enables the introduction of diverse functional groups, such as hydroxyl, amino, or alkyl groups, under appropriate conditions (e.g., acidic or basic environments). For example, methoxy groups can undergo demethylation to form hydroxyl derivatives, which may enhance biological activity (e.g., antioxidant or anticancer properties).

Derivatization via Tandem Reactions

Cyclization and oxidative coupling reactions can yield structurally complex derivatives. For example:

-

Oxidative Cyclization : Chromenones can undergo tandem reactions with pyrazole derivatives to form heterocyclic hybrids, such as chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-ones .

-

Condensation Reactions : The compound can react with substituted amines or isocyanates to generate functionalized derivatives, as seen in Ugi four-component reactions .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5,7-Dimethoxy-2-pyridin-4-yl-4H-chromen-4-one | Chromenone + pyridine + methoxy groups | Antioxidant, anticancer |

| 5,7-Dimethoxyflavone | Flavone structure + methoxy groups | Antioxidant, anti-inflammatory |

| Chrysin | Chromene core (no pyridine) | Anti-cancer, aromatase inhibition |

| 7,8-Dimethoxy-2-(pyridin-3-yl)-4H-chromen-4-one | Chromenone + pyridin-3-yl + methoxy groups | Anti-inflammatory, anticancer |

This comparison highlights the unique role of the pyridin-4-yl substituent in enhancing selectivity and reactivity.

Stability and Reactivity

The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme acidic or basic conditions. Its reactivity is influenced by the electron-withdrawing effects of the pyridine ring, which modulate the chromenone core’s susceptibility to electrophilic attack.

Key Reaction Conditions

| Reaction Type | Reagents/Catalysts | Solvent/Conditions |

|---|---|---|

| Nucleophilic Substitution | Acidic/basic catalysts | DMF, refluxing conditions |

| Cyclodehydrogenation | InCl₃, CuCl₂ | High-temperature solvent |

| Oxidative Coupling | DMSO/I₂, CuI/phenanthroline | Aerobic atmosphere |

This table summarizes critical experimental parameters for manipulating the compound’s structure .

Scientific Research Applications

Antioxidant Activity

Research indicates that 5,7-Dimethoxy-2-pyridin-4-yl-4H-chromen-4-one exhibits antioxidant properties, which are crucial for preventing oxidative stress-related diseases. Studies have demonstrated its ability to scavenge free radicals effectively, making it a candidate for further development in antioxidant therapies.

Anticancer Potential

The compound has shown promise as an anticancer agent. It is believed to inhibit certain cancer cell lines by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, its derivatives have been evaluated for their efficacy against breast cancer cells, showcasing significant cytotoxic effects .

Enzyme Inhibition

This compound has been studied for its potential to inhibit various enzymes linked to disease processes. Its interaction with specific biological targets may provide therapeutic avenues for conditions such as inflammation and cancer .

Photovoltaic Materials

The unique structural properties of this compound make it suitable for applications in organic photovoltaics (OPVs). Its ability to absorb light efficiently can enhance the performance of solar cells, contributing to advancements in renewable energy technologies.

Coatings and Polymers

This compound can also be utilized in the development of advanced coatings and polymers due to its chemical stability and protective properties against environmental degradation. Research is ongoing to explore its effectiveness as a protective agent in various industrial applications.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chromenone with pyridine and methoxy groups | Antioxidant, anticancer |

| 5,7-Dimethoxyflavone | Flavone structure with methoxy groups | Antioxidant, anti-inflammatory |

| Chrysin | Chromene core without pyridine | Anti-cancer, aromatase inhibition |

This table highlights the unique aspects of this compound compared to related compounds, emphasizing its distinct biological activities due to the presence of the pyridine ring.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast cancer cells through apoptosis induction mechanisms . This underscores its potential as a lead compound for anticancer drug development.

Case Study 2: Enzyme Interaction Studies

Another significant study focused on the binding affinity of this compound with specific enzymes implicated in inflammatory responses. The findings revealed that the compound could effectively inhibit enzyme activity, suggesting its utility in developing anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-2-pyridin-4-yl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby reducing the severity of these conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares key physicochemical properties of 5,7-Dimethoxy-2-pyridin-4-yl-4H-chromen-4-one with its structural analogs:

Key Observations :

- Pyridine vs. This modification may also alter π-π stacking interactions in biological targets .

- Methoxy vs. Hydroxy Groups : Compounds with hydroxyl groups (e.g., 2-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-4H-chromen-4-one ) exhibit higher polarity compared to methoxy-substituted analogs, which could influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Analytical and Computational Characterization

- X-ray Crystallography : The crystal structure of 5,7-Dimethoxy-2-phenyl-4H-chromen-4-one revealed a planar chromen-4-one core with dihedral angles of 8.2° between the phenyl and chromene rings . Similar studies on the pyridine analog could clarify conformational differences.

Biological Activity

5,7-Dimethoxy-2-pyridin-4-yl-4H-chromen-4-one is a synthetic organic compound notable for its chromenone structure, which features a pyridine ring and two methoxy groups. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in enzyme inhibition and receptor modulation. Its molecular formula is with a molecular weight of approximately 283.28 g/mol .

Antioxidant and Anticancer Properties

Research indicates that this compound exhibits significant antioxidant and anticancer properties. Compounds with structural similarities have been shown to inhibit various cancer cell lines and reduce oxidative stress markers. The presence of the pyridine ring may enhance these biological activities by facilitating interactions with specific biological targets .

Enzyme Inhibition

The compound demonstrates potential as an enzyme inhibitor , particularly in pathways related to lipid metabolism and inflammation. In vitro studies have shown that it can modulate lipid accumulation in hepatocytes, suggesting a protective effect against fatty liver disease. For instance, a derivative of this compound was found to have an IC50 value of against lipid accumulation without exhibiting cytotoxicity at concentrations greater than .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substitutions on its chromone structure. Studies have shown that methoxy groups at specific positions enhance antioxidant activity while altering the compound's interaction with cellular targets. The structure-activity relationship (SAR) is critical for optimizing the therapeutic potential of this compound .

Comparative Biological Activity

To better understand the unique aspects of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chromenone with pyridine and methoxy groups | Antioxidant, anticancer |

| 5,7-Dimethoxyflavone | Flavone structure with methoxy groups | Antioxidant, anti-inflammatory |

| 7,8-Dimethoxyflavone | Flavone with different methoxy positions | Neuroprotective |

| Chrysin | Chromene core without pyridine | Anti-cancer, aromatase inhibition |

This table illustrates how the presence of the pyridine ring in this compound may contribute to its distinct biological activities compared to other similar compounds .

Lipid Lowering Effects

A significant study evaluated the effects of various chromenones on lipid droplet formation in oleic acid-treated Huh7 cells. The results indicated that derivatives with trimethoxy groups exhibited superior inhibitory properties against lipid accumulation compared to those without such substitutions. The active compound from this study demonstrated a marked ability to induce mitochondrial biogenesis through upregulation of PGC1α, which plays a crucial role in fatty acid oxidation .

Inhibition of Inflammatory Markers

Another investigation focused on the role of polyphenolic compounds similar to this compound in inhibiting inflammatory markers such as VCAM-1 and MCP-1. These markers are significant in conditions like atherosclerosis and other inflammatory diseases. The findings suggest that this compound may have therapeutic potential in managing cardiovascular diseases by modulating inflammatory responses .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,7-Dimethoxy-2-pyridin-4-yl-4H-chromen-4-one, and what key intermediates are involved?

- The synthesis typically involves condensation reactions between substituted benzaldehydes and active methylene compounds. For example, derivatives of 4H-chromen-4-one are synthesized via refluxing substituted salicylaldehydes with malononitrile or ethyl cyanoacetate in ethanol, followed by cyclization under acidic or basic conditions . Modifications to the pyridine or methoxy substituents require careful selection of protecting groups to avoid undesired side reactions.

Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound?

- Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguous structural determination. For instance, the crystal structure of a closely related compound, 5,7-Dimethoxy-2-phenyl-4H-chromen-4-one, was resolved using SHELXL refinement, revealing planar chromen-4-one systems and intermolecular π-π stacking interactions . Complementary techniques include / NMR for functional group analysis and IR spectroscopy for identifying carbonyl (C=O) stretches near 1650 cm.

Q. What are the primary biological activities associated with 4H-chromen-4-one derivatives, and how are these assessed experimentally?

- Chromene derivatives exhibit anticancer, antimicrobial, and anti-inflammatory properties. In vitro assays such as MTT for cytotoxicity, agar diffusion for antimicrobial activity, and ELISA for cytokine inhibition are standard. For example, substituted chromenes are tested against cancer cell lines (e.g., MCF-7, HeLa) with IC values calculated to quantify potency .

Advanced Research Questions

Q. How can conflicting data between computational predictions and experimental results in structural studies be resolved?

- Discrepancies often arise in dihedral angles or hydrogen bonding patterns predicted by DFT calculations versus SC-XRD. To address this, refine computational models using solvent effects or dispersion corrections. Cross-validation with solid-state NMR or temperature-dependent crystallography (e.g., variable-temperature XRD) can clarify dynamic structural features .

Q. What experimental design considerations are critical for optimizing synthetic yield in multi-step chromene synthesis?

- Key factors include solvent polarity (e.g., DMF for polar intermediates vs. toluene for non-polar steps), catalyst selection (e.g., piperidine for Knoevenagel condensations), and reaction time. For example, extending reflux duration from 6 to 12 hours increased yields of 4H-chromen-3-carbonitrile derivatives by 22% in ethanol . Design of Experiments (DoE) methodologies can systematically optimize variables.

Q. How do substituent effects (e.g., methoxy vs. hydroxy groups) influence the electronic properties and bioactivity of 4H-chromen-4-one derivatives?

- Methoxy groups enhance lipophilicity and membrane permeability, whereas hydroxy groups improve hydrogen-bonding interactions with biological targets. Electrochemical studies (e.g., cyclic voltammetry) reveal that electron-donating substituents (e.g., -OCH) raise the HOMO energy, potentially increasing reactivity in redox-mediated biological pathways . SAR studies comparing 5,7-dimethoxy vs. 5,7-dihydroxy analogs show marked differences in anticancer activity .

Q. What advanced crystallographic techniques address challenges in resolving disordered structures or twinning in chromene derivatives?

- For disordered solvent molecules or flexible substituents, use SQUEEZE (in PLATON) to model electron density. For twinned crystals, the TwinRotMat algorithm in SHELXL enables refinement against overlapping diffraction patterns. High-resolution synchrotron XRD (e.g., λ = 0.7 Å) improves data quality for low-symmetry space groups .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for moisture-sensitive intermediates and monitor reactions via TLC or LC-MS .

- Characterization : Combine SC-XRD with Hirshfeld surface analysis to map intermolecular interactions (e.g., C-H···O, π-π) critical for crystal packing .

- Bioactivity Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines to account for tissue-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.